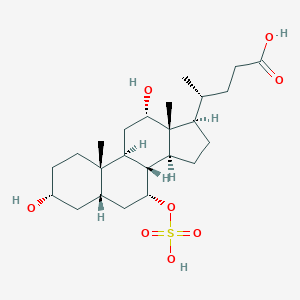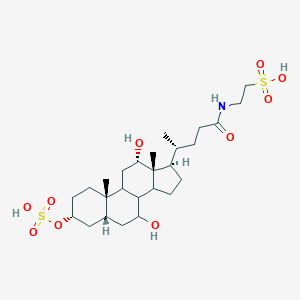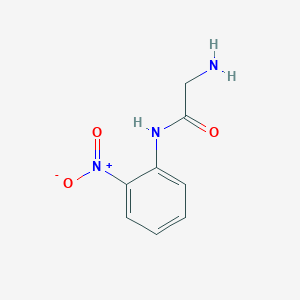
2-amino-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-nitrophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has a wide range of applications in various fields such as pharmaceuticals, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of 2-amino-N-(2-nitrophenyl)acetamide is not well understood. However, it has been reported to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
2-amino-N-(2-nitrophenyl)acetamide has been reported to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. It has also been reported to have anti-inflammatory properties and to reduce inflammation in various tissues. Moreover, this compound has been reported to have analgesic properties and to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-N-(2-nitrophenyl)acetamide in lab experiments include its high purity, stability, and solubility in water and organic solvents. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects. It is important to handle this compound with care and to use appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-N-(2-nitrophenyl)acetamide in scientific research. One direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Moreover, this compound can be used as a fluorescent probe for the detection of metal ions in living cells and tissues. Finally, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-amino-N-(2-nitrophenyl)acetamide is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive target for synthesis and investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-amino-N-(2-nitrophenyl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 2-amino-N-(2-nitrophenyl)acetamide can be achieved by reacting 2-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed to obtain the desired compound. This method has been widely used in the synthesis of 2-amino-N-(2-nitrophenyl)acetamide due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(2-nitrophenyl)acetamide has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of various biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Moreover, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
138571-55-8 |
|---|---|
Produktname |
2-amino-N-(2-nitrophenyl)acetamide |
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-amino-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) |
InChI-Schlüssel |
JWVSWOWHXHISQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
Synonyme |
2-nitrophenylglycinamide 2-nitrophenylglycine amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






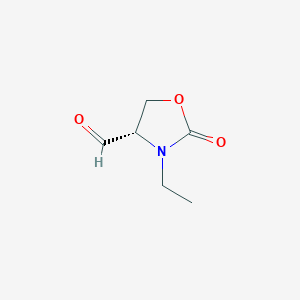
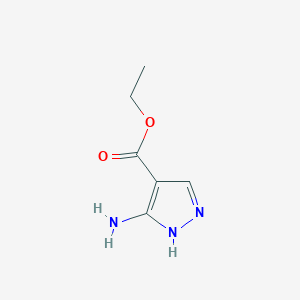



![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
